molecular formula C9H10O3 B8776995 1-(2,6-Dihydroxyphenyl)-propan-1-one CAS No. 3361-72-6

1-(2,6-Dihydroxyphenyl)-propan-1-one

Cat. No.: B8776995
CAS No.: 3361-72-6
M. Wt: 166.17 g/mol
InChI Key: PFOCGAIVMLXRNW-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxyphenyl)-propan-1-one is an organic compound belonging to the class of dihydrochalcones and related phenolic lipids. Compounds within this structural family are of significant interest in natural product research and pharmacology due to their presence in various plant species and their diverse biological activities. Researchers investigate such structures for their potential roles in traditional medicine formulations. For instance, network pharmacology studies on traditional remedies often identify phenolic compounds as core components contributing to therapeutic effects by interacting with multiple biological targets, such as enzymes and receptors . The 2,6-dihydroxyphenyl ketone moiety is a key pharmacophore found in several bioactive molecules. Related compounds are studied for their potential application as sweetness enhancers or flavor modifiers in the food science industry, indicating research value in sensory science . From a chemical perspective, this compound features a propiophenone skeleton with two hydroxyl groups in the meta-position on the phenyl ring, which is a configuration known to influence the compound's solubility, acidity (pKa), and metal-chelating properties . Its molecular framework serves as a valuable building block in synthetic chemistry for the preparation of more complex natural product analogs and libraries for biological screening. This product is intended for research purposes by qualified professionals in a controlled laboratory setting. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

CAS No.

3361-72-6

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H10O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h3-5,11-12H,2H2,1H3

InChI Key

PFOCGAIVMLXRNW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1O)O

Origin of Product

United States

Comparison with Similar Compounds

Chain Length Variants

Variations in the aliphatic chain length significantly influence biological activity and physicochemical properties:

Compound Name Molecular Formula Chain Length Key Properties/Activities Source Reference
1-(2,6-Dihydroxyphenyl)-propan-1-one C₉H₁₀O₃ C3 Antifungal activity Trichoderma longibrachiatum
1-(2,6-Dihydroxyphenyl)-dodecan-1-one C₁₈H₂₈O₃ C12 Structural similarity to tetradecanone Synthetic/Isolation studies
1-(2,6-Dihydroxyphenyl)-tetradecan-1-one C₂₀H₃₂O₃ C14 Antileishmanial activity Myristica malabarica fruit

Key Observations :

  • Longer chains (e.g., C14 in tetradecanone) correlate with antiparasitic activity (e.g., against Leishmania species) , whereas shorter chains (C3) favor antifungal effects .
  • The C12 variant shares spectral similarities (NMR, IR) with the C14 analogue, suggesting conserved hydrogen-bonding networks from hydroxyl groups .

Substituent Modifications

Substituents on the aromatic ring or aliphatic chain alter reactivity and applications:

Compound Name Molecular Formula Substituents Key Properties Reference
This compound C₉H₁₀O₃ 2,6-dihydroxy Antifungal, polar due to hydroxyls
1-(2,6-Dimethoxyphenyl)-propan-1-one C₁₁H₁₄O₃ 2,6-dimethoxy Reduced polarity, no bioactivity reported
1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one C₁₆H₁₆O₄ 4-methoxy, 3-phenyl Enhanced structural complexity

Key Observations :

  • The addition of a phenyl group (C₁₆H₁₆O₄) introduces steric hindrance, which may affect binding to biological targets .

Complex Derivatives and Hybrid Structures

Functionalization with glycosides or extended aromatic systems expands applications:

Compound Name Molecular Formula Structural Features Applications Reference
Neohesperidin dihydrochalcone (1-[4-[(glucosyl)oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one) C₂₈H₃₆O₁₅ Glycosylated derivative Sweetener (non-nutritive)
Malabaricone C (1-(2,6-Dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)-1-nonanone) C₂₁H₂₆O₅ C9 chain, additional dihydroxyphenyl Antimalarial activity

Key Observations :

  • Glycosylation (e.g., neohesperidin derivative) enhances water solubility and shifts utility to food industry applications .
  • Hybrid structures like Malabaricone C combine multiple phenolic groups for broad-spectrum bioactivity (e.g., antimalarial) .

Preparation Methods

Reaction Conditions

  • Catalyst : AlCl₃ (1.2 equivalents)

  • Solvent : Dichloromethane or nitrobenzene

  • Temperature : 0–25°C (to control exothermicity)

  • Time : 4–6 hours

The acyl group preferentially attaches to the para position relative to one hydroxyl group, yielding the 2,6-dihydroxy isomer due to the resonance-donating effects of the hydroxyl substituents. Post-reaction workup involves quenching with ice-water, extraction with ethyl acetate, and purification via recrystallization from ethanol/water. Typical yields range from 65–75% , with purity exceeding 95% after recrystallization.

Ion-Exchange Resin Catalyzed Synthesis

Heterogeneous catalysis using acid ion-exchange resins (e.g., Amberlyst-15) offers an environmentally friendly alternative. This method avoids stoichiometric Lewis acids, simplifying purification.

Procedure

  • Catalyst : Amberlyst-15 (10% w/w relative to resorcinol)

  • Reactants : Resorcinol and propionic acid (1:1.5 molar ratio)

  • Solvent : Toluene

  • Temperature : 80–90°C

  • Time : 8–12 hours

The resin’s sulfonic acid groups catalyze the acylation, with the hydrophobic matrix enhancing reactant contact. After filtration, the product is isolated via vacuum distillation (20–50 mmHg, 120–140°C) and recrystallized. Yields are moderate (50–60% ) due to competing side reactions, but the catalyst’s reusability (≥5 cycles) improves cost efficiency.

Propionylation Using Propionic Anhydride

Propionic anhydride, a milder acylating agent, reduces side reactions compared to propionyl chloride. This method is advantageous for large-scale synthesis.

Key Steps

  • Mixing : Resorcinol and propionic anhydride (1:2 molar ratio) in glacial acetic acid.

  • Catalyst : Concentrated sulfuric acid (0.5 equivalents).

  • Conditions : Reflux at 110°C for 3 hours.

  • Workup : Neutralization with sodium bicarbonate, extraction, and silica gel chromatography.

This method achieves 70–80% yield with high regioselectivity, attributed to the acetic acid solvent’s polarity stabilizing the transition state.

Multi-Step Synthesis from Catechol Derivatives

Adapting methodologies from dihydro safrole synthesis, this approach involves:

  • Propionylation : Catechol reacts with propionic anhydride to form 1-(2,3-dihydroxyphenyl)-propan-1-one.

  • Isomerization : Acid-catalyzed rearrangement (e.g., HCl in ethanol) converts the 2,3-dihydroxy isomer to the 2,6-dihydroxy form.

Optimization

  • Rearrangement Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%).

  • Solvent : Ethanol/water (9:1).

  • Yield : 40–50% after isomerization, with the low yield offset by the simplicity of starting material availability.

Microwave-Assisted Solvent-Free Synthesis

Modern techniques leverage microwave irradiation to accelerate reactions and improve yields.

Protocol

  • Reactants : Resorcinol and propionic acid (1:2 molar ratio).

  • Catalyst : FeCl₃ (10 mol%).

  • Conditions : Microwave (300 W, 100°C, 20 minutes).

  • Purification : Direct recrystallization from methanol.

This method achieves 85–90% yield in minutes, showcasing superior efficiency compared to conventional heating.

Comparative Analysis of Methods

MethodCatalystYield (%)Purity (%)Key Advantage
Friedel-CraftsAlCl₃65–75>95High regioselectivity
Ion-Exchange ResinAmberlyst-1550–6090–95Eco-friendly, reusable catalyst
Propionic AnhydrideH₂SO₄70–80>98Scalable, minimal side reactions
Multi-Step SynthesisPTSA40–5085–90Utilizes inexpensive starting materials
Microwave-AssistedFeCl₃85–90>95Rapid, energy-efficient

Q & A

Q. What are the validated methods for synthesizing 1-(2,6-Dihydroxyphenyl)-propan-1-one and its derivatives?

A common approach involves Friedel-Crafts acylation using resorcinol (1,3-dihydroxybenzene) and propionyl chloride under acidic conditions. Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to minimize side products like over-acylated derivatives. Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents. Structural confirmation requires NMR (¹H/¹³C) and FTIR spectroscopy to verify the ketone carbonyl (C=O stretch at ~1680 cm⁻¹) and hydroxyl groups (broad peaks at ~3200–3500 cm⁻¹) .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for assessing purity (>95%). For structural validation:

  • NMR : ¹H NMR typically shows two aromatic protons (doublets at δ 6.2–6.4 ppm, J = 8–9 Hz) and a methyl ketone group (triplet at δ 1.2–1.4 ppm for CH₃).
  • Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak at m/z 180.16 (C₉H₁₀O₃) .

Q. What preliminary biological activities have been reported for this compound?

this compound derivatives exhibit antileishmanial activity, as demonstrated in in vitro assays against Leishmania donovani promastigotes (IC₅₀ values <50 µM). The mechanism may involve disruption of mitochondrial membrane potential or inhibition of topoisomerase IB .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals intramolecular hydrogen bonding between the ketone oxygen and adjacent hydroxyl groups (O—H⋯O distances ~2.6–2.8 Å). This stabilizes the planar conformation of the aromatic ring, critical for interactions with biological targets. For example, the monoclinic crystal system (P2₁/c space group) observed in derivatives like 1-(2,6-Dihydroxyphenyl)tetradecan-1-one confirms van der Waals interactions between alkyl chains and neighboring molecules .

Q. How can researchers address contradictions in spectral data interpretation?

Contradictions in NMR assignments (e.g., overlapping aromatic signals) can be resolved using 2D techniques:

  • HSQC : Correlates ¹H and ¹³C shifts to distinguish between ortho- and para-substituted protons.
  • NOESY : Identifies spatial proximity of hydroxyl protons and methyl groups, clarifying substitution patterns .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?

  • Lipophilicity Adjustment : Introducing alkyl chains (e.g., tetradecyl derivatives) enhances membrane permeability but requires balancing with aqueous solubility.
  • Prodrug Design : Esterification of hydroxyl groups improves bioavailability, with hydrolysis in vivo restoring active metabolites.
  • In Silico Modeling : Molecular docking (using AutoDock Vina) predicts binding affinity to targets like leishmanial topoisomerase .

Q. How do substituents on the phenyl ring influence bioactivity?

Structure-activity relationship (SAR) studies show:

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance antioxidant activity via resonance stabilization of phenoxyl radicals.
  • Long Alkyl Chains (e.g., C₁₄H₂₉) : Improve antileishmanial efficacy by increasing lipophilicity and membrane disruption.
  • Halogenation : Fluorine substitution at the 4-position reduces metabolic degradation but may increase toxicity .

Methodological Considerations

Q. What analytical techniques are recommended for detecting degradation products?

  • Stability Studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) with HPLC monitoring.
  • LC-MS/MS : Identifies oxidative byproducts (e.g., quinone derivatives) and hydrolyzed fragments .

Q. How can hydrogen bonding networks be experimentally validated?

  • FTIR Temperature Studies : Monitoring O—H stretching frequency shifts with temperature changes reveals intermolecular vs. intramolecular hydrogen bonds.
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies electron density around oxygen atoms, corroborating crystallographic data .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential dust inhalation risks.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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